B1574584 CC-92480

CC-92480

Número de catálogo B1574584
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC-92480 is a cereblon E3 ubiquitin ligase modulating agent with potential immunomodulating and antineoplastic activities. CC-92480 specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T cells. This leads to modulation of the immune system, including activation of T lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types.

Aplicaciones Científicas De Investigación

Enhanced Tumor Killing and Immunomodulation in Multiple Myeloma

CC-92480, a novel cereblon E3 ligase modulator, has shown synergistic effects with dexamethasone, bortezomib, and daratumumab in treating multiple myeloma (MM). This combination leads to enhanced tumor killing in MM cell lines and in xenograft mouse models. Specifically, CC-92480 works by inducing apoptosis in MM cells, increasing CD38 expression, and enhancing antibody-dependent cellular cytotoxicity and phagocytosis, all contributing to its potent antitumor activity (Wong et al., 2019).

Pharmacokinetics and Bioavailability

A study on the pharmacokinetics and bioavailability of CC-92480 in rats showed that this compound has a high oral bioavailability (>63%). The study developed a sensitive method for determining CC-92480 in rat plasma and proposed metabolic pathways for the drug, including oxidative dealkylation and amide hydrolysis (You & Pang, 2021).

Dose- and Schedule-Dependent Immunomodulatory Effects

CC-92480's immunomodulatory effects in relapsed/refractory multiple myeloma patients are dose- and schedule-dependent. The drug induces degradation of Ikaros and Aiolos, leading to apoptosis of myeloma cells and immune-stimulatory effects. Different dosing schedules result in varying degradation and recovery patterns of these transcription factors, impacting immune cell subtypes (Wong et al., 2020).

Enhanced Cell-Autonomous Cytotoxicity

CC-92480 enhances cell-autonomous cytotoxicity, particularly when combined with bortezomib and dexamethasone in pre-clinical MM models. This combination blocks the G2/M transition in MM cells, leading to increased cytotoxic effects compared to pomalidomide. These findings suggest a unique mechanism of action for CC-92480, contributing to its potent antitumor activity (Bjorklund et al., 2021).

Pre-Clinical and Clinical Immunomodulatory Effects

CC-92480, in combination with bortezomib, demonstrates immunomodulatory effects both in pre-clinical and clinical settings. This combination does not negatively impact the immunostimulatory ability of CC-92480, leading to enhanced PBMC and NK cell-mediated killing of MM cells. It also activates T and NK cells, contributing to its efficacy in treating MM (Bjorklund et al., 2021).

Propiedades

Nombre del producto

CC-92480

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CC-92480;  CC 92480;  CC92480; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.